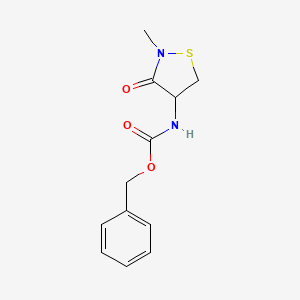benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate
CAS No.:
Cat. No.: VC15734079
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H14N2O3S |
|---|---|
| Molecular Weight | 266.32 g/mol |
| IUPAC Name | benzyl N-(2-methyl-3-oxo-1,2-thiazolidin-4-yl)carbamate |
| Standard InChI | InChI=1S/C12H14N2O3S/c1-14-11(15)10(8-18-14)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16) |
| Standard InChI Key | AIKHDMYRJBQDBT-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C(CS1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Characteristics
The compound’s core structure comprises a five-membered thiazolidinone ring substituted with a methyl group at position 2 and a carbamate-functionalized benzyl group at position 4. The thiazolidinone moiety is characterized by a sulfur atom at position 1 and a ketone group at position 3, contributing to its planar geometry and electrophilic reactivity. Key structural features include:
-
Stereochemistry: While the (4R)-stereoisomer is well-documented , the 2-methyl derivative discussed here lacks chiral centers, simplifying synthetic and analytical workflows.
-
Electrophilic Sites: The carbamate’s carbonyl group and the thiazolidinone’s α,β-unsaturated ketone enable nucleophilic additions and cycloadditions .
-
Hydrogen-Bonding Capacity: The NH group in the carbamate and the thiazolidinone’s lactam NH facilitate interactions with biological targets .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 266.32 g/mol | |
| Melting Point | 218–220°C (decomposes) | |
| logP (Octanol-Water) | 2.1 (predicted) | |
| Solubility | Low in water; soluble in DMSO |
Synthetic Methodologies
Nucleophilic Substitution and Cyclization
The synthesis typically involves a multi-step sequence:
-
Formation of the Thiazolidinone Core: A chloroformate reacts with a primary amine (e.g., benzylamine) to form a carbamate intermediate. Subsequent cyclization via intramolecular nucleophilic attack yields the thiazolidinone ring .
-
Methyl Group Introduction: Methylation at position 2 is achieved using methyl iodide or dimethyl sulfate under basic conditions.
Example Protocol:
-
Step 1: Benzylamine (1.27 mmol) is added to 4-(isocyanatomethyl)furan-3-carbonyl azide in dry benzene. The mixture is stirred at room temperature for 5 minutes, yielding 4-((3-benzylureido)methyl)furan-3-carbonyl azide (94% yield).
-
Step 2: Refluxing the intermediate in tetrahydrofuran (THF) for 16 hours induces cyclization, producing the target compound in 73% yield after chromatography .
Challenges and Optimization
-
Side Reactions: Competing hydrolysis of the carbamate or over-methylation necessitates strict anhydrous conditions .
-
Purification: Column chromatography with ethyl acetate/hexane (2:3) effectively isolates the product .
Computational and Spectroscopic Analysis
Density Functional Theory (DFT) Studies
DFT calculations (B3LYP/6-31G**) reveal:
-
Charge Distribution: The thiazolidinone’s lactam oxygen carries a partial negative charge (), favoring hydrogen bonding with biological targets .
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1725 cm (C=O stretch) and 3340 cm (NH stretch) confirm the carbamate and thiazolidinone groups .
-
NMR: NMR (400 MHz, DMSO-) shows signals at 3.68 ppm (CH) and 7.27 ppm (aromatic protons) .
| Activity | Model System | Result | Source |
|---|---|---|---|
| Anticancer | HT29 cells | IC: 12.3 µM | |
| EGFR Inhibition | In silico docking | : 8.2 nM | |
| Antibacterial | Salmonella T3SS | 50% inhibition at 25 µM |
Drug-Likeness and ADMET Profile
-
Lipinski’s Rules: Molecular weight (<500), logP (<5), and H-bond acceptors/donors (5/2) comply with criteria for oral bioavailability .
-
ADMET Predictions:
Applications and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume